molecular formula C8H9Cl B047538 2-Methylbenzyl chloride CAS No. 552-45-4

2-Methylbenzyl chloride

Cat. No. B047538
CAS RN: 552-45-4
M. Wt: 140.61 g/mol
InChI Key: VQRBXYBBGHOGFT-UHFFFAOYSA-N
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Patent
US06372921B1

Procedure details

A condenser tube, a stirring blade and a thermometer were set to a 500-mL-volume four-necked flask and in this reaction device, 86.9 g (0.82 mol) of o-xylene and 2.17 g (0.013 mol) of AIBN were placed to prepare a mixed solution. After the reaction device was heated to 90° C., chlorine gas was blown therein at a flow rate of 0.378 mol/hr, and the reaction was carried out for 4 hour with stirring. After completion of the reaction, a part of the reaction mixture was sampled. Then, the components of reaction mixture were analyzed by GC. As a result, the conversion of raw material o-xylene was 99.7%, the yield of α,α′-dichloro-o-xylene was 50.5% (based on o-xylene), and the selectivity of α,α′-dichloro-o-xylene was 50.7%. At this time, α-chloro-o-xylene was obtained in a yield of 30% (based on o-xylene), α,α-dichloro-o-xylene was obtained in a yield of 7%, and α,α,α′-trichloro-o-xylene was obtained in a yield of 9%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
2.17 g
Type
reactant
Reaction Step Five
Quantity
86.9 g
Type
solvent
Reaction Step Five
Yield
30%

Identifiers

REACTION_CXSMILES
CC(N=NC(C#N)(C)C)(C#N)C.ClCl.[Cl:15][CH2:16][C:17]1[C:18]([CH2:23]Cl)=[CH:19][CH:20]=[CH:21][CH:22]=1>CC1C=CC=CC=1C>[Cl:15][CH2:16][C:17]1[C:18]([CH3:23])=[CH:19][CH:20]=[CH:21][CH:22]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC=1C(=CC=CC1)CCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC=1C(=CC=CC1)CCl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC=1C=CC=CC1C
Step Five
Name
Quantity
2.17 g
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Name
Quantity
86.9 g
Type
solvent
Smiles
CC=1C=CC=CC1C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to prepare a mixed solution
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
ALIQUOT
Type
ALIQUOT
Details
a part of the reaction mixture was sampled
CUSTOM
Type
CUSTOM
Details
Then, the components of reaction mixture

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClCC=1C(=CC=CC1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.